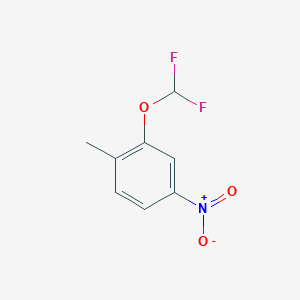

2-(Difluoromethoxy)-4-nitrotoluene

Overview

Description

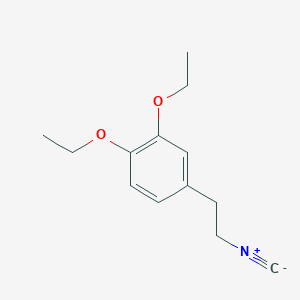

2-(Difluoromethoxy)-4-nitrotoluene, also known as 2-DFMT, is an organic compound with a wide range of applications. It is an aromatic nitro compound with two fluorine atoms attached to a nitro group. It has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and as a reagent in organic synthesis.

Scientific Research Applications

Detection and Sensing of Nitrotoluene

4-Nitrotoluene (NT) is a crucial intermediate in various industrial processes. However, its widespread use leads to ecological and health issues due to its toxicity. Research by Gou et al. (2019) highlights the development of pyrene-functionalized polysiloxanes for highly selective and sensitive detection of NT. These materials, incorporated in paper sensors, demonstrate high sensitivity and visible fluorescence change, offering a simple tool for portable and visual detection of NT (Gou et al., 2019).

Thermal Decomposition Analysis

The study of thermal decomposition of nitrotoluene derivatives is critical for understanding safety concerns in industrial settings. Zhu et al. (2017) examined the decomposition of 2-nitrotoluene using the Advanced Reactive System Screening Tool (ARSST), revealing important parameters like “onset” temperature and pressure, which are vital for preventing industrial accidents (Zhu et al., 2017).

Biodegradation of Nitrotoluene

The environmental impact of nitrotoluene derivatives has been a concern due to their toxicity. Mulla et al. (2013) explored the degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1, finding that immobilized cells in various matrices showed enhanced degradation rates. This research indicates potential methods for detoxifying environments contaminated with nitrotoluene (Mulla et al., 2013).

Nuclear Dynamics in Radical Cations

Understanding the nuclear dynamics of nitrotoluene derivatives is essential for applications in photolabile protecting groups and explosives. Boateng et al. (2019) investigated the ultrafast rearrangement of 2-nitrotoluene radical cations, providing insights into the coherent nuclear motions that determine the probability of C-NO2 homolysis. Such research is vital for the development of efficient photolabile groups and safe explosives (Boateng et al., 2019).

Photo-Dissociation Studies

Photo-dissociation of nitrotoluene derivatives like 2-nitrotoluene is relevant for understanding the behavior of explosives. Diez-y-Riega and Eilers (2012) reported on the photo-dissociation of 2-nitrotoluene using UV and 532 nm wavelengths, observing vibrationally excited NO in both ground and excited states. This research contributes to the understanding of nitro-based explosives' detection and behavior (Diez-y-Riega & Eilers, 2012).

Electrochemical Detection of Nitrotoluene

Krishnapandi et al. (2019) demonstrated an electrochemical method for detecting 4-nitrotoluene using zinc cobaltate nanoflakes. This method provides a highly selective and sensitive electrocatalyst for detecting nitrotoluene, which is significant for environmental monitoring and industrial safety (Krishnapandi, 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-(Difluoromethoxy)-4-nitrotoluene” is not available, compounds with similar structures can pose hazards. For instance, (Trifluoromethoxy)phenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

properties

IUPAC Name |

2-(difluoromethoxy)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-5-2-3-6(11(12)13)4-7(5)14-8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWRKOXMBSXMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)

![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)

![3-(cyclohexylmethyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B3033490.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)

![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)

![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033499.png)